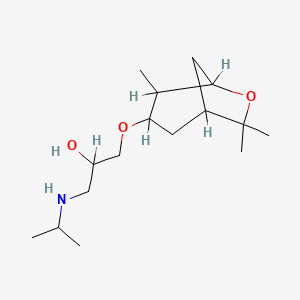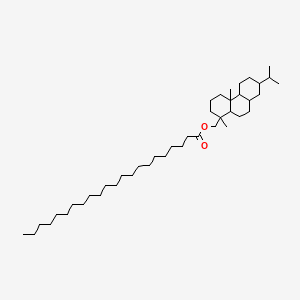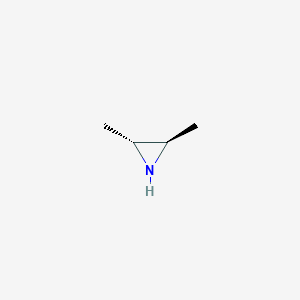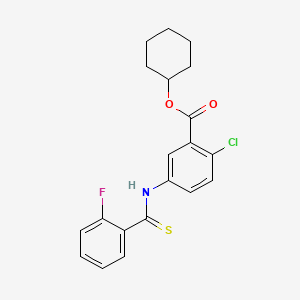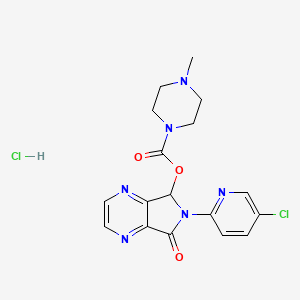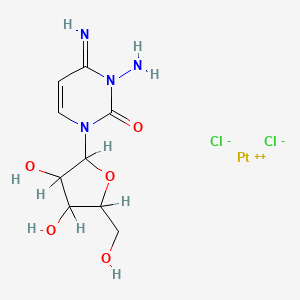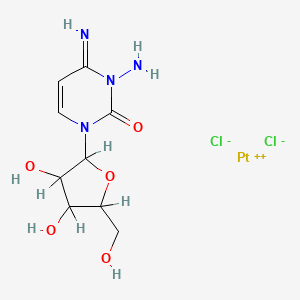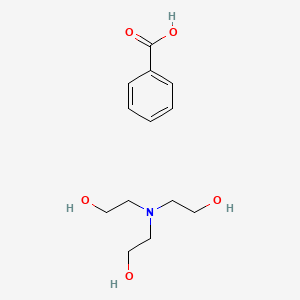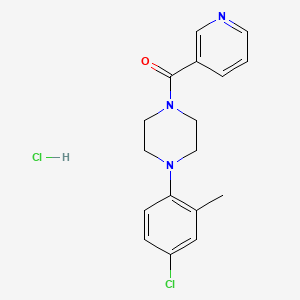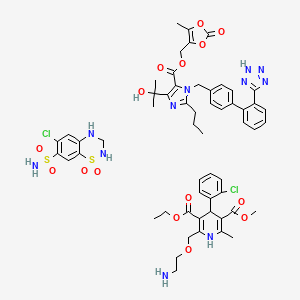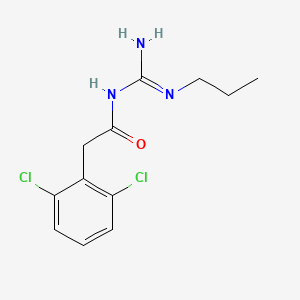
(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(3-chlorophenyl)-, (R*,S*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two thiazolidine rings, each substituted with a 3-chlorophenyl group. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in enzyme inhibition studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with similar structural features.
1,3,4-Thiadiazole: Another heterocyclic compound with sulfur and nitrogen atoms, but with a different ring structure.
Thiazole: A five-membered ring containing sulfur and nitrogen, but with a different arrangement of atoms.
Uniqueness
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-chlorophenyl)-, (R*,S*)- is unique due to its dual thiazolidine rings and the presence of chlorophenyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the chlorophenyl groups can enhance the compound’s lipophilicity and its ability to interact with hydrophobic pockets in proteins, making it a valuable tool in drug design and development.
Eigenschaften
CAS-Nummer |
95035-75-9 |
|---|---|
Molekularformel |
C18H14Cl2N2O2S2 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
(2S)-2-(3-chlorophenyl)-3-[(2R)-2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c19-13-5-1-3-11(7-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-4-2-6-14(20)8-12/h1-8,17-18H,9-10H2/t17-,18+ |
InChI-Schlüssel |
MMXQVWFBLVIXPF-HDICACEKSA-N |
Isomerische SMILES |
C1C(=O)N([C@H](S1)C2=CC(=CC=C2)Cl)N3[C@@H](SCC3=O)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)N3C(SCC3=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


